1-Chloro-4-nitro-2-propoxybenzene
Overview
Description
1-Chloro-4-nitro-2-propoxybenzene is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
Agrawal and Tratnyek (1996) explored the reduction of nitro aromatic compounds by zero-valent iron metal , highlighting its potential in remediation of groundwater contaminants. This research suggests that substances like 1-Chloro-4-nitro-2-propoxybenzene could be reduced in environmental settings, leading to less harmful products such as anilines, without forming azobenzene or azoxybenzene byproducts. This process underscores the importance of such chemical reactions in treating polluted water sources Agrawal & Tratnyek, 1996.
Electrochemical Sensing
Kingsford et al. (2018) developed an electrochemical sensor for detecting 1-chloro-4-nitrobenzene , leveraging the high surface area and electron transfer ability of carbon nanohorns (CNHs), combined with the high host–guest recognition capability of β-cyclodextrin (β-CD). This sensor demonstrates significant potential for monitoring the presence of nitro aromatic compounds in the environment, offering a sensitive and selective method for detecting such pollutants Kingsford et al., 2018.
Organic Synthesis
Research by Wang and Li (2016) on the synthesis of 1H-Indazoles showcased the use of nitrosobenzenes as aminating agents, employing a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling process. This methodology points to the versatility of nitro aromatic compounds in synthesizing complex organic molecules, which could have implications for pharmaceutical and material sciences Wang & Li, 2016.
Mechanism of Action
Target of Action
Similar compounds, such as chloro- and nitro-substituted benzenes, are known to undergo aromatic nucleophilic substitutions .
Mode of Action
1-Chloro-4-nitro-2-propoxybenzene likely undergoes a similar mechanism of action as other chloro- and nitro-substituted benzenes. These compounds are known to undergo aromatic nucleophilic substitutions . This process involves the replacement of a substituent in an aromatic ring by a nucleophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving aromatic nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight is 21564 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on its potential mode of action, it could result in the formation of substituted benzene rings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is combustible and can react violently with combustible and reducing materials . Therefore, it’s crucial to store and handle the compound properly to ensure its stability and efficacy .
Properties
IUPAC Name |
1-chloro-4-nitro-2-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHBSITSXZPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512214 | |
Record name | 1-Chloro-4-nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76464-50-1 | |
Record name | 1-Chloro-4-nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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